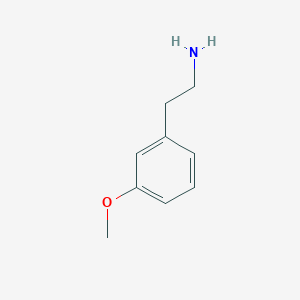
2,3'-Dimethoxy-biphenyl-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3’-Dimethoxy-biphenyl-4,4’-diamine” is a biochemical used for proteomics research . It has a molecular formula of C14H16N2O2 and a molecular weight of 244.3 .
Molecular Structure Analysis
The molecular structure of “2,3’-Dimethoxy-biphenyl-4,4’-diamine” consists of two phenyl rings connected by a single bond, with two amine (-NH2) groups and two methoxy (-OCH3) groups attached .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development
Macroheterocyclic compounds containing substituted benzidine fragments, including derivatives of 2,3'-Dimethoxy-biphenyl-4,4'-diamine, have been synthesized showcasing their potential in the development of advanced materials. These compounds exhibit unique IR and UV spectral properties, indicative of their complex structures and potential applications in various fields including optoelectronics and material science (Berezina & Vorob’ev, 2006).
Advanced Polymers and Composites
Polyimides containing noncoplanar aryl pendant groups derived from this compound analogs have been developed, demonstrating excellent solubility, high thermal stability, and distinct memory characteristics. These materials are significant for electronic applications, such as nonvolatile memory devices, due to their unique electrical properties (Li et al., 2012).
Organosoluble and Thermally Resistant Polymers
Research has also focused on developing highly organosoluble and thermally resistant polymers based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units. These polymers, synthesized using this compound analogs, exhibit low dielectric constants, high transparency, and excellent mechanical properties, making them suitable for advanced electronic and optical applications (Liaw et al., 2006).
Wirkmechanismus
Target of Action
It is often used as an analytical reagent, an oxidation-reduction indicator, an adsorption indicator, and a complexing indicator for iron testing . This suggests that it may interact with certain enzymes or proteins involved in these processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’-Dimethoxy-biphenyl-4,4’-diamine . For instance, it should be stored in a cool, ventilated warehouse away from fire and heat sources . It should also be kept separate from oxidants, acids, and food chemicals . These precautions suggest that temperature, ventilation, and the presence of other chemicals can affect its stability and efficacy.
Eigenschaften
IUPAC Name |
4-(4-amino-2-methoxyphenyl)-2-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-8-10(15)4-5-11(13)9-3-6-12(16)14(7-9)18-2/h3-8H,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFGCBZJCDMIGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2)N)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B363882.png)
![1-(tert-butyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363885.png)
![N-[3-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B363886.png)
![N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B363887.png)
![1-allyl-4-(1-(3-(2-allylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363894.png)








